molecular formula C12H8F3NO4 B2713458 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid CAS No. 2413904-34-2

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2713458
CAS No.: 2413904-34-2
M. Wt: 287.194
InChI Key: JVVGKFFOGOUHLI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a methoxyphenyl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    5-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid:

    2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid: Similar structure but without the methoxy group, leading to variations in its chemical behavior and uses.

Uniqueness

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the methoxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility and potential for various applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c1-19-7-4-2-6(3-5-7)10-16-8(11(17)18)9(20-10)12(13,14)15/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVGKFFOGOUHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413904-34-2
Record name 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
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